Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
CAS No.:
Cat. No.: VC15031750
Molecular Formula: C19H20ClNO4S
Molecular Weight: 393.9 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate -](/images/structure/VC15031750.png)
Specification
Molecular Formula | C19H20ClNO4S |
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Molecular Weight | 393.9 g/mol |
IUPAC Name | ethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Standard InChI | InChI=1S/C19H20ClNO4S/c1-2-24-19(23)17-14-5-3-4-6-15(14)26-18(17)21-16(22)11-25-13-9-7-12(20)8-10-13/h7-10H,2-6,11H2,1H3,(H,21,22) |
Standard InChI Key | JXVYKOGBTHHVSV-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has the molecular formula C₁₉H₂₀ClNO₄S, with an average molecular mass of 393.88 g/mol and a monoisotopic mass of 393.080157 g/mol . The compound’s structural complexity arises from its hybrid architecture, which combines a partially saturated benzothiophene ring system with a chlorophenoxy-acetamide side chain and an ethyl ester group.
Structural Components
The molecule’s core consists of a 4,5,6,7-tetrahydro-1-benzothiophene scaffold, a sulfur-containing heterocycle that confers rigidity and influences electronic properties. Key functional groups include:
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Amide linkage: Connects the benzothiophene core to the 4-chlorophenoxyacetyl moiety, enabling hydrogen bonding and target recognition.
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Ethyl ester: Enhances lipophilicity and modulates bioavailability.
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4-Chlorophenoxy group: Introduces halogenated aromaticity, which is often associated with enhanced biological activity and stability .
Synthesis and Manufacturing
Key Synthetic Steps
The synthesis of this compound typically involves a multi-step sequence:
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Formation of the tetrahydrobenzothiophene core: Achieved via cyclization reactions using precursors such as cyclohexenone derivatives.
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Introduction of the amide group: The 2-amino position of the benzothiophene is acylated with 4-chlorophenoxyacetyl chloride under inert conditions.
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Esterification: The carboxylic acid at the 3-position is esterified with ethanol to yield the final product.
Reaction Conditions and Optimization
Critical parameters for high yield and purity include:
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Temperature control: Reactions are often conducted at reflux (e.g., 80°C) to accelerate acylation.
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Solvent selection: Polar aprotic solvents like ethyl acetate or tetrahydrofuran are preferred for their ability to dissolve both aromatic and aliphatic intermediates.
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Catalysts: Bases such as triethylamine or 1,8-diazabicycloundec-7-ene (DBU) facilitate amide bond formation .
Table 1: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield (%) |
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Core cyclization | Cyclohexenone, sulfur sources, reflux | 60–75 |
Acylation | 4-Chlorophenoxyacetyl chloride, DBU, THF | 45–55 |
Esterification | Ethanol, HCl catalyst | 80–90 |
Physicochemical Properties
Physical State and Solubility
The compound is a crystalline solid at room temperature with moderate solubility in organic solvents such as ethyl acetate (25 mg/mL) and chloroform (15 mg/mL). Aqueous solubility is limited (<1 mg/mL), necessitating formulation strategies for biological testing.
Spectroscopic Characteristics
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Infrared (IR) spectroscopy: Strong absorptions at 1740 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), and 750 cm⁻¹ (C-Cl stretch).
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Nuclear Magnetic Resonance (NMR):
Reactivity and Chemical Behavior
Functional Group Reactivity
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Ester hydrolysis: Under alkaline conditions, the ethyl ester undergoes saponification to yield the carboxylic acid derivative.
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Amide stability: Resistant to hydrolysis at physiological pH but susceptible to enzymatic cleavage by proteases.
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Chlorophenoxy group: Participates in electrophilic aromatic substitution reactions, enabling further derivatization.
Stability Considerations
The compound is stable under ambient storage conditions but degrades upon prolonged exposure to UV light or strong acids/bases. Accelerated stability studies indicate a shelf life of >24 months when stored in amber glass at –20°C.
Applications in Medicinal Chemistry
Drug Development Prospects
The compound’s modular structure allows for targeted modifications:
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Ester replacement: Substituting the ethyl group with PEGylated chains could improve aqueous solubility.
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Halogen exchange: Replacing chlorine with fluorine may enhance metabolic stability.
Table 2: Activity Comparison with Benzothiophene Derivatives
Compound | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |
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Ethyl 2-{[(4-Cl-phenoxy)acetamido}… | 12–18 | 50 |
Methyl 2-(phenoxyacetamido)… | 25–30 | >100 |
Unsubstituted benzothiophene ester | >50 | >200 |
Future Perspectives and Research Directions
Further studies should prioritize:
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In vivo pharmacokinetics: Assessing oral bioavailability and tissue distribution.
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Target identification: Proteomic profiling to elucidate binding partners.
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Structure-activity relationship (SAR): Systematic variation of substituents to optimize potency.
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